![molecular formula C18H14O4 B2649903 (Z)-2-benzylidene-6-(2-oxopropoxy)benzofuran-3(2H)-one CAS No. 1814881-93-0](/img/structure/B2649903.png)
(Z)-2-benzylidene-6-(2-oxopropoxy)benzofuran-3(2H)-one
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Description
(Z)-2-benzylidene-6-(2-oxopropoxy)benzofuran-3(2H)-one, also known as BOF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. BOF is a benzofuran derivative that exhibits a unique chemical structure and has shown promising results in various studies.
Scientific Research Applications
Antioxidant Properties and Mechanism
Research has explored the antioxidant properties of benzofuran derivatives, including (Z)-2-benzylidene-6-(2-oxopropoxy)benzofuran-3(2H)-one. These compounds have been synthesized and examined for their structural stability and thermodynamic driving forces in solution, revealing that they can serve as efficient hydrogen-atom-donating antioxidants. The study provided insights into their potential application as antioxidants in pharmaceuticals and food preservatives, highlighting their good proton-donating abilities and weak electron-donating properties, which suggest their utility in combating oxidative stress (Xiao‐Qing Zhu et al., 2011).
Anticancer Activity
Benzofuran derivatives, including aurone derivatives, have been synthesized and evaluated for their anticancer activities. These compounds demonstrated varying degrees of efficacy against human tumor cell lines derived from different neoplastic diseases. The synthesis involved multistep reactions using benzofuranone derivatives as starting materials. This research opens up possibilities for the development of new anticancer agents based on the benzofuran scaffold, offering a foundation for further medicinal chemistry efforts aimed at treating cancer (Ş. Demirayak et al., 2015).
properties
IUPAC Name |
(2Z)-2-benzylidene-6-(2-oxopropoxy)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-12(19)11-21-14-7-8-15-16(10-14)22-17(18(15)20)9-13-5-3-2-4-6-13/h2-10H,11H2,1H3/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSZWXPJXOINTH-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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